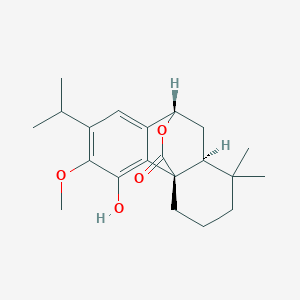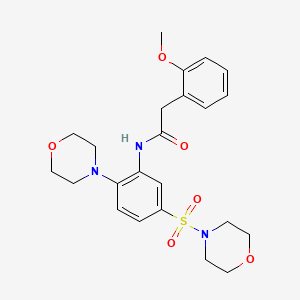![molecular formula C21H22FN5O2S B12377405 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mTOR inhibitor-10 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various cancers, making mTOR inhibitors valuable in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through reactions such as cyclization or condensation.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity. This can involve reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of mTOR inhibitor-10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
mTOR inhibitor-10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific functional groups and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
mTOR inhibitor-10 has a wide range of scientific research applications, including:
Cancer Therapy: It is used to inhibit the mTOR pathway, which is often overactive in cancer cells, thereby reducing cell proliferation and promoting apoptosis.
Immunosuppression: mTOR inhibitors are used to suppress the immune response in organ transplantation and autoimmune diseases.
Aging and Longevity Research: mTOR inhibitors are studied for their potential to extend lifespan and delay age-related diseases by modulating cellular metabolism and autophagy.
Metabolic Disorders: They are investigated for their role in treating metabolic disorders such as diabetes and obesity by regulating insulin signaling and glucose metabolism.
作用機序
mTOR inhibitor-10 exerts its effects by binding to the mTOR complex, specifically mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This binding inhibits the kinase activity of mTOR, leading to reduced phosphorylation of downstream targets such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1. This inhibition results in decreased protein synthesis, cell growth, and proliferation .
類似化合物との比較
Similar Compounds
Rapamycin: A natural product that inhibits mTOR by forming a complex with the intracellular protein FKBP12.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
mTOR inhibitor-10 is unique in its dual inhibition of both mTORC1 and mTORC2, providing a broader spectrum of activity compared to first-generation mTOR inhibitors like rapamycin, which primarily targets mTORC1 . This dual inhibition is advantageous in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .
特性
分子式 |
C21H22FN5O2S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H22FN5O2S/c22-8-9-23-21(28)24-14-3-1-13(2-4-14)19-25-17-7-10-30-18(17)20(26-19)27-11-15-5-6-16(12-27)29-15/h1-4,7,10,15-16H,5-6,8-9,11-12H2,(H2,23,24,28) |
InChIキー |
RRNFUKFNHGBQEF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


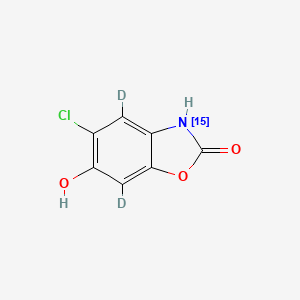
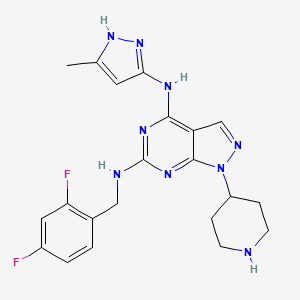
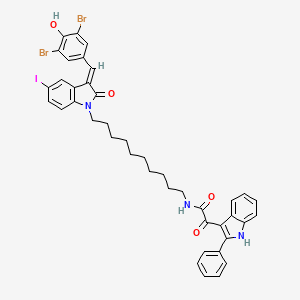
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
